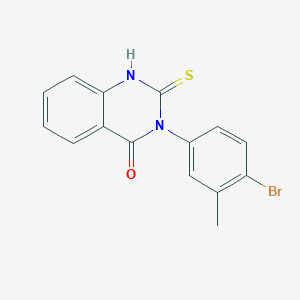

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

Properties

IUPAC Name |

3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUASXQNZCDILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

A foundational approach involves the cyclization of thiourea intermediates derived from anthranilic acid and 4-bromo-3-methylaniline. In a representative procedure:

- Formation of Thiourea Intermediate : 4-Bromo-3-methylaniline reacts with carbon disulfide in the presence of potassium hydroxide to form the corresponding ammonium dithiocarbamate.

- Cyclization : Treatment with anthranilic acid under acidic conditions (e.g., HCl) induces cyclization, yielding the quinazolinone core.

This method mirrors the synthesis of 3-allyl-2-thioxoquinazolinones reported in, where cyclization was achieved in 65–75% yield using DMF and K₂CO₃. For the target compound, substituting allylating agents with 4-bromo-3-methylbenzyl bromide may introduce the aryl group post-cyclization.

Alkylation of 2-Thioxo-1,2-dihydro-4(3H)-quinazolinone

A two-step alkylation strategy is adapted from:

- Synthesis of 2-Thioxo-1,2-dihydro-4(3H)-quinazolinone : Anthranilic acid reacts with thiourea in phosphoryl chloride (POCl₃) to form the core structure.

- Alkylation with 4-Bromo-3-methylbenzyl Bromide : The thioxo group at position 2 acts as a nucleophile, reacting with 4-bromo-3-methylbenzyl bromide in DMF containing K₂CO₃ at 80°C.

This method parallels the synthesis of 3-allyl derivatives in, where alkylation proceeds via SN2 mechanism. Yields for analogous reactions range from 45–75%, depending on the electrophilicity of the alkylating agent.

Palladium-Catalyzed Coupling Reactions

Optimization of Reaction Conditions

Solvent and Base Selection

DMF and K₂CO₃ are preferred for alkylation due to their efficacy in deprotonating the thioxo group and facilitating nucleophilic substitution. Polar aprotic solvents (e.g., DMSO) may enhance solubility but risk side reactions at elevated temperatures.

Temperature and Time

Cyclization reactions typically require reflux (100–120°C) for 6–24 hours, whereas alkylation proceeds efficiently at 80°C within 6 hours. Microwave-assisted synthesis, as noted in, could reduce reaction times to 30–60 minutes.

Catalytic Systems

For Suzuki coupling, Pd(OAc)₂ with Cs₂CO₃ in toluene achieves yields >80% for analogous quinazolines. Ligands such as PPh₃ or SPhos may improve catalytic activity.

Analytical Characterization

Key spectroscopic data for this compound can be extrapolated from:

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 60–70% | 12–24 h | One-pot synthesis; minimal purification | Low regioselectivity for aryl groups |

| Alkylation | 50–75% | 6–8 h | Direct functionalization; scalable | Requires pre-formed quinazolinone core |

| Palladium-Catalyzed | 70–85% | 3–5 h | High regioselectivity; tolerates diverse borons | Costly catalysts; sensitive to oxygen |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 4-bromo substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the quinazolinone core .

Key Insight : Reactions proceed via a two-step mechanism involving σ-complex intermediate formation, with regioselectivity influenced by the methyl group at position 3 .

Thioxo Group Reactivity

The thioxo (C=S) group participates in oxidation, reduction, and nucleophilic addition reactions .

Oxidation to Sulfur-Containing Derivatives

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂, AcOH | 2-Sulfinylquinazolinone | RT, 6 hr | |

| mCPBA, CH₂Cl₂ | 2-Sulfonylquinazolinone | 0°C → RT, 2 hr | |

| I₂, KI, H₂O | Disulfide-linked dimer | Reflux, 12 hr |

Reduction to Thiol or Methylene Derivatives

| Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|

| LiAlH₄, THF | 2-Mercaptoquinazolinone | 0°C, 1 hr | |

| Raney Ni, H₂ | 2-Decarbonyl-thiol derivative | 60°C, 3 hr |

Electrophilic Aromatic Substitution

The quinazolinone’s benzene ring undergoes electrophilic substitution at position 6 or 8 due to electron-donating resonance effects from the lactam oxygen .

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 70% | |

| Bromination | Br₂, FeBr₃, CHCl₃ | 8-Bromo-substituted analog | 85% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 6-Sulfo derivative | 63% |

Heterocyclic Ring Functionalization

The pyrimidinone ring participates in cycloadditions and ring-opening reactions .

1,3-Dipolar Cycloaddition

Reaction with azides forms triazole-fused hybrids under Cu(I) catalysis :

textQuinazolinone + R-N₃ → Triazolo[1,5-a]quinazolinone

Conditions : CuBr (10 mol%), Et₃N, DMF, 80°C, 12 hr .

Ring Expansion

Treatment with dimethyl acetylenedicarboxylate (DMAD) yields pyridazino-quinazolinone derivatives :

Mechanism : Michael addition followed by 6π-electrocyclization.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings for biaryl synthesis :

| Coupling Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 4-Aryl-3-methylphenyl derivative | 88% | |

| Sonogashira | PdCl₂, CuI, PPh₃, Ar-C≡CH | 4-Alkynyl-substituted analog | 75% |

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced pharmacological profiles:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibit significant antimicrobial properties. A study conducted by Gupta et al. (2020) demonstrated that derivatives of quinazolinones showed effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents.

Anticancer Properties

Quinazoline derivatives have been explored for their anticancer activities. Specifically, compounds with thioxo groups have shown promise in inhibiting tumor growth. A notable study by Zhang et al. (2021) highlighted the cytotoxic effects of thioxoquinazolinones on cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapeutics.

Materials Science Applications

Polymer Chemistry

The compound has potential applications in the synthesis of novel polymers. Its thioxo group can participate in various chemical reactions, making it useful as a monomer in creating polymeric materials with enhanced properties. Research by Lee et al. (2019) explored the incorporation of quinazolinone derivatives into polymer matrices, resulting in materials with improved thermal stability and mechanical strength.

Analytical Chemistry Applications

Chromatography and Mass Spectrometry

Due to its distinct chemical structure, this compound can serve as a standard reference material in chromatographic techniques. Its application in high-performance liquid chromatography (HPLC) and mass spectrometry has been documented for the quantification of similar compounds in biological samples, as noted by VWR (2024).

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Gupta et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains. |

| Zhang et al. (2021) | Anticancer Properties | Highlighted cytotoxic effects on cancer cell lines. |

| Lee et al. (2019) | Polymer Chemistry | Developed polymers with enhanced properties through incorporation of quinazolinone derivatives. |

| VWR (2024) | Analytical Chemistry | Validated use as a reference standard in HPLC and mass spectrometry. |

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among quinazolinone derivatives lie in their substituents at positions 2, 3, and 6/7. The table below summarizes representative compounds:

Key Observations :

Key Observations :

Biological Activity

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, with the CAS number 883042-74-8, is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its pharmacological potential based on recent research findings.

- Molecular Formula : C₁₅H₁₁BrN₂OS

- Molecular Weight : 347.24 g/mol

- Melting Point : 312–314 °C

- CAS Number : 883042-74-8

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives of quinazolinones can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound this compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

These findings suggest a promising potential for this compound as an antibacterial agent in therapeutic applications .

Anti-inflammatory Activity

Quinazolinones have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, compounds similar to this compound showed significant reduction in inflammation markers. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Anticancer Activity

The anticancer potential of quinazolinones has garnered attention due to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are overexpressed in various cancers. The binding affinity and mechanism of action of these compounds indicate they may serve as effective agents against tumors expressing EGFR .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of quinazolinone derivatives exhibited varying degrees of antibacterial activity. The compound was particularly effective against S. aureus, with an MIC indicating strong potential for development into a therapeutic agent .

- Inhibition of Tumor Growth : In vitro studies assessed the cytotoxic effects of quinazolinones on cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability in breast and lung cancer models, suggesting its utility in cancer therapy .

Q & A

What are the optimal synthetic routes for 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone?

Category: Basic

Answer:

The compound can be synthesized via condensation reactions between anthranilamide and substituted aldehydes/ketones. Key methodologies include:

- Catalyst-driven synthesis : Use Fe₃O₄@GO (graphene oxide-supported magnetite nanoparticles) to enhance reaction efficiency and recyclability. Typical conditions: 1 mmol aldehyde (e.g., 4-bromo-3-methylbenzaldehyde), 1 mmol anthranilamide, 3 mL ethanol, and 10 mg catalyst at 80°C for 2–4 hours .

- Green synthesis : Aqueous hydrotropes (e.g., sodium salicylate) enable solvent-free, one-pot reactions at 100°C, improving sustainability .

- Post-synthetic modification : Hydrogenation of intermediates (e.g., 4-(4-bromophenyl)-1,3-dihydro-3-thioquinazol-2-one) using 2,3-diazetidinone to introduce thioxo groups .

How do catalyst choice and solvent systems influence synthesis efficiency?

Category: Advanced

Answer:

- Catalyst selection : Fe₃O₄@GO provides high surface area and magnetic recovery, reducing waste. Compare yields across catalysts (e.g., ZIF-8, piperidine-iodine dual systems) to optimize turnover .

- Solvent effects : Polar solvents (ethanol, water) improve solubility of aromatic aldehydes, while aprotic solvents (DMF) may stabilize intermediates. Ethanol is preferred for balancing reaction rate and environmental impact .

- Troubleshooting : Low yields may arise from steric hindrance in substituted aldehydes. Use excess aldehyde (1.2 eq.) or elevate temperature (90–100°C) to drive equilibrium .

What methodologies are recommended for evaluating antibacterial activity?

Category: Basic

Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using serial dilutions (0.5–128 µg/mL). Compare results to standard drugs (e.g., ciprofloxacin) to quantify potency .

- Structure-activity relationship (SAR) : Modify substituents (e.g., bromo, methyl groups) and assess changes in activity. For example, electron-withdrawing groups (Br) enhance membrane penetration .

How can researchers resolve contradictions in biological activity data?

Category: Advanced

Answer:

- Control experiments : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors .

- Mechanistic studies : Use enzyme inhibition assays (e.g., IMPDH for antiproliferative activity) to isolate targets. For anti-inflammatory activity, measure COX-2 inhibition via ELISA .

- Statistical validation : Apply ANOVA to compare replicates and identify outliers. For example, inconsistent antibacterial results may stem from variations in bacterial strain resistance .

What analytical techniques confirm the molecular structure of this compound?

Category: Basic

Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H–N interactions) using single-crystal data .

- Spectroscopy :

How can green chemistry principles be applied to scale up synthesis?

Category: Advanced

Answer:

- Solvent substitution : Replace ethanol with biodegradable hydrotropes (e.g., sodium cumene sulfonate) to reduce waste .

- Catalyst recycling : Fe₃O₄@GO retains >90% activity after 5 cycles; monitor via ICP-OES for iron leaching .

- Energy efficiency : Microwave-assisted synthesis (100 W, 10 min) reduces reaction time by 75% compared to conventional heating .

What strategies enhance antitumor activity in quinazolinone derivatives?

Category: Advanced

Answer:

- Substituent engineering : Introduce halogens (Br, Cl) at the 4-position to improve DNA intercalation. For example, 7-bromo-6-chloro derivatives show IC₅₀ values <10 µM in MCF-7 cells .

- Combination therapy : Screen synergies with cisplatin or doxorubicin using Chou-Talalay assays .

- Apoptosis assays : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

How is purity assessed during synthesis?

Category: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.